molecular formula C10H8BrFO3 B13704830 3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid

3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13704830
M. Wt: 275.07 g/mol
InChI Key: ODVFTMFXDFDURS-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a benzene ring, along with a keto group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a methyl-substituted benzene ring, followed by the introduction of a keto group and a carboxylic acid group. The reaction conditions often include the use of bromine and fluorine sources, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted aromatic compounds.

Scientific Research Applications

3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methylphenylboronic acid
  • 2-Bromo-6-fluoro-3-methylbenzaldehyde
  • 2-Bromo-6-fluoro-3-methylphenol

Uniqueness

3-(2-Bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity can be leveraged for targeted synthesis and studies.

Properties

Molecular Formula

C10H8BrFO3

Molecular Weight

275.07 g/mol

IUPAC Name

3-(2-bromo-6-fluoro-3-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H8BrFO3/c1-5-2-3-7(12)6(9(5)11)4-8(13)10(14)15/h2-3H,4H2,1H3,(H,14,15)

InChI Key

ODVFTMFXDFDURS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(=O)C(=O)O)Br

Origin of Product

United States

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